4-(2-fluoro-5-nitrophenyl)-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one
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Overview
Description
4-(2-fluoro-5-nitrophenyl)-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorinated aromatic ring, a nitro group, and a tosyl-protected pyrrolo[2,3-c]pyridine core. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 4-(2-fluoro-5-nitrophenyl)-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the selective fluorination of 2-aminopyrimidine derivatives using Selectfluor in the presence of silver carbonate (Ag2CO3) . This method provides high yields and excellent regioselectivity. The industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
4-(2-fluoro-5-nitrophenyl)-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using common reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
4-(2-fluoro-5-nitrophenyl)-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(2-fluoro-5-nitrophenyl)-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one involves its interaction with molecular targets through its functional groups. The nitro group, fluorine atom, and tosyl-protected pyrrolo[2,3-c]pyridine core can interact with various enzymes, receptors, or other biological molecules, leading to specific biochemical effects. The exact pathways and molecular targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar compounds to 4-(2-fluoro-5-nitrophenyl)-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one include other fluorinated aromatic compounds and tosyl-protected pyrrolo[2,3-c]pyridine derivatives These compounds share some structural similarities but differ in their specific functional groups and overall reactivity
Properties
CAS No. |
1445993-88-3 |
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Molecular Formula |
C21H16FN3O5S |
Molecular Weight |
441.4 g/mol |
IUPAC Name |
4-(2-fluoro-5-nitrophenyl)-6-methyl-1-(4-methylphenyl)sulfonylpyrrolo[2,3-c]pyridin-7-one |
InChI |
InChI=1S/C21H16FN3O5S/c1-13-3-6-15(7-4-13)31(29,30)24-10-9-16-18(12-23(2)21(26)20(16)24)17-11-14(25(27)28)5-8-19(17)22/h3-12H,1-2H3 |
InChI Key |
MMLIXOQLFXLMRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C(=O)N(C=C3C4=C(C=CC(=C4)[N+](=O)[O-])F)C |
Origin of Product |
United States |
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